N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide
CAS No.: 2549020-60-0
Cat. No.: VC11814942
Molecular Formula: C12H18N6O2S
Molecular Weight: 310.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549020-60-0 |
|---|---|
| Molecular Formula | C12H18N6O2S |
| Molecular Weight | 310.38 g/mol |
| IUPAC Name | N-methyl-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C12H18N6O2S/c1-17(21(2,19)20)9-3-5-18(6-4-9)12-10-7-15-16-11(10)13-8-14-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16) |
| Standard InChI Key | VCRICXCUJRXDML-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C |
| Canonical SMILES | CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C |
Introduction
N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a complex heterocyclic compound that integrates a pyrazolo[3,4-d]pyrimidine core with a piperidine moiety and a methanesulfonamide group. Compounds with such structures are of significant interest due to their potential applications in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, or modulators of biological pathways.
This article provides an in-depth exploration of the compound's structure, synthesis, potential applications, and associated research findings.
Structural Characteristics
The molecular structure of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is defined by the following features:
| Property | Details |
|---|---|
| Molecular Formula | C12H17N5O2S |
| Core Framework | Pyrazolo[3,4-d]pyrimidine fused heterocycle |
| Functional Groups | Piperidine ring, methanesulfonamide group |
| Molecular Weight | Approximately 295.36 g/mol |
| Key Bonds | Sulfonamide (-SO2NH-) and methylated nitrogen (-NCH3) |
The pyrazolo[3,4-d]pyrimidine scaffold is known for its pharmacological relevance due to its ability to interact with biological targets such as kinases and ATP-binding enzymes.
Synthesis Pathways
The synthesis of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide typically involves multistep reactions:
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Preparation of Pyrazolo[3,4-d]pyrimidine Core:
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The pyrazolo[3,4-d]pyrimidine framework is synthesized using condensation reactions between hydrazines and β-keto esters or diketones.
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Substitution patterns are introduced through alkylation or arylation reactions.
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Attachment of Piperidine Ring:
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A piperidine derivative is regioselectively introduced via nucleophilic substitution or reductive amination.
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Incorporation of Methanesulfonamide Group:
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The final step involves sulfonation using methanesulfonyl chloride in the presence of a base to yield the sulfonamide functionality.
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Pharmacological Potential
The compound's structure suggests diverse biological activities:
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Enzyme Inhibition:
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Antimicrobial Activity:
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Central Nervous System (CNS) Applications:
Spectroscopic and Analytical Data
To confirm the structure and purity of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide, analytical techniques are employed:
Comparative Analysis with Related Compounds
To understand its unique properties, the compound can be compared with structurally related derivatives:
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